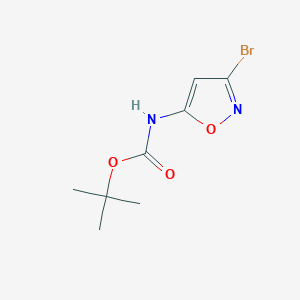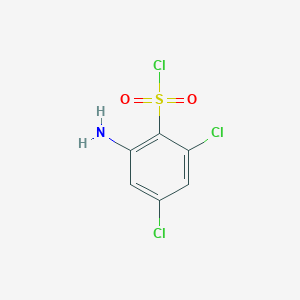![molecular formula C13H13F2N3O3S B2784775 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride CAS No. 2411217-25-7](/img/structure/B2784775.png)
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FPS" and has been synthesized using various methods.
Scientific Research Applications
FPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent inhibitory activity against various enzymes, including proteases and kinases. This makes FPS a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of FPS involves the inhibition of various enzymes, including proteases and kinases. It has been reported to inhibit the activity of cathepsin B, which is involved in the degradation of extracellular matrix proteins. FPS has also been shown to inhibit the activity of casein kinase 2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
FPS has been shown to exhibit various biochemical and physiological effects, including the inhibition of proteases and kinases. It has also been reported to exhibit anti-inflammatory and anti-tumor activities. Additionally, FPS has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cell lines.
Advantages and Limitations for Lab Experiments
FPS has several advantages for lab experiments, including its potent inhibitory activity against enzymes and its relatively simple synthesis method. However, it also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for the research on FPS. One direction could be the development of new drugs based on FPS for the treatment of various diseases, including cancer and inflammation. Another direction could be the investigation of the potential toxicity of FPS and the development of new methods for its synthesis. Additionally, further studies could be conducted to investigate the mechanism of action of FPS and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. FPS has been shown to exhibit potent inhibitory activity against various enzymes, including proteases and kinases, and has several advantages for lab experiments. However, further studies are required to investigate its potential toxicity and to explore its potential applications in other fields.
Synthesis Methods
FPS has been synthesized using various methods, including the reaction of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine with piperidine-1-sulfonyl chloride in the presence of a base. Another method involves the reaction of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine with piperidine-1-sulfonyl fluoride in the presence of a base. Both methods have been reported to yield FPS in good to excellent yields.
properties
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S/c14-11-5-1-3-9(7-11)12-16-13(21-17-12)10-4-2-6-18(8-10)22(15,19)20/h1,3,5,7,10H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCJZGLSKRGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)F)C2=NC(=NO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2784695.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2784696.png)
![2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784698.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2784700.png)


![N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2784708.png)

![2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2784711.png)
![3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2784712.png)

![(8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2784715.png)